2-(2-chloro-6-fluorophenyl)-N-(6-methoxypyridin-3-yl)acetamide 2-(2-chloro-6-fluorophenyl)-N-(6-methoxypyridin-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9757441
InChI: InChI=1S/C14H12ClFN2O2/c1-20-14-6-5-9(8-17-14)18-13(19)7-10-11(15)3-2-4-12(10)16/h2-6,8H,7H2,1H3,(H,18,19)
SMILES: COC1=NC=C(C=C1)NC(=O)CC2=C(C=CC=C2Cl)F
Molecular Formula: C14H12ClFN2O2
Molecular Weight: 294.71 g/mol

2-(2-chloro-6-fluorophenyl)-N-(6-methoxypyridin-3-yl)acetamide

CAS No.:

Cat. No.: VC9757441

Molecular Formula: C14H12ClFN2O2

Molecular Weight: 294.71 g/mol

* For research use only. Not for human or veterinary use.

2-(2-chloro-6-fluorophenyl)-N-(6-methoxypyridin-3-yl)acetamide -

Specification

Molecular Formula C14H12ClFN2O2
Molecular Weight 294.71 g/mol
IUPAC Name 2-(2-chloro-6-fluorophenyl)-N-(6-methoxypyridin-3-yl)acetamide
Standard InChI InChI=1S/C14H12ClFN2O2/c1-20-14-6-5-9(8-17-14)18-13(19)7-10-11(15)3-2-4-12(10)16/h2-6,8H,7H2,1H3,(H,18,19)
Standard InChI Key MUPUDPSXIJAPNH-UHFFFAOYSA-N
SMILES COC1=NC=C(C=C1)NC(=O)CC2=C(C=CC=C2Cl)F
Canonical SMILES COC1=NC=C(C=C1)NC(=O)CC2=C(C=CC=C2Cl)F

Introduction

Chemical Identity and Structural Features

Molecular Composition

2-(2-Chloro-6-fluorophenyl)-N-(6-methoxypyridin-3-yl)acetamide has the molecular formula C₁₄H₁₂ClFN₂O₂ and a molecular weight of 294.71 g/mol . Its IUPAC name systematically describes the arrangement of substituents: a 2-chloro-6-fluorophenyl group attached to an acetamide backbone, which is further linked to a 6-methoxypyridin-3-amine group.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₄H₁₂ClFN₂O₂
Molecular Weight294.71 g/mol
SMILESCOC1=NC=C(C=C1)NC(=O)CC2=C(C=CC=C2Cl)F
InChI KeyMUPUDPSXIJAPNH-UHFFFAOYSA-N
logP (Partition Coefficient)2.68–2.76
Polar Surface Area38.94–49.66 Ų

Stereochemical Considerations

The compound is achiral, as confirmed by its absence of stereoisomerism in structural depictions . This simplifies synthetic pathways and reduces the need for enantiomeric separation in research settings.

Synthesis and Preparation

Reaction Pathways

The synthesis typically involves a nucleophilic acyl substitution between 2-chloro-6-fluorophenylacetic acid derivatives and 6-methoxypyridin-3-amine. Catalysts such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed to activate the carboxylic acid group, facilitating amide bond formation.

Representative Reaction:

2-Chloro-6-fluorophenylacetic acid+6-Methoxypyridin-3-amineDCCTarget Compound\text{2-Chloro-6-fluorophenylacetic acid} + \text{6-Methoxypyridin-3-amine} \xrightarrow{\text{DCC}} \text{Target Compound}

Optimization Strategies

  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction efficiency.

  • Temperature Control: Reactions are typically conducted at 25–50°C to balance yield and energy consumption.

  • Purification: Column chromatography with silica gel and ethyl acetate/hexane mixtures yields >95% purity.

Physicochemical Properties

Lipophilicity and Solubility

The compound’s logP value of 2.68–2.76 indicates moderate lipophilicity, favoring membrane permeability but posing challenges for aqueous solubility . Its logSw (water solubility) of -3.34 suggests limited solubility in polar solvents, necessitating formulation aids like cyclodextrins or surfactants in biological assays .

Hydrogen Bonding and Polarity

With 1 hydrogen bond donor and 4 acceptors, the molecule engages in moderate intermolecular interactions . The polar surface area (PSA) of 38.94–49.66 Ų aligns with drug-like molecules, suggesting potential oral bioavailability .

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